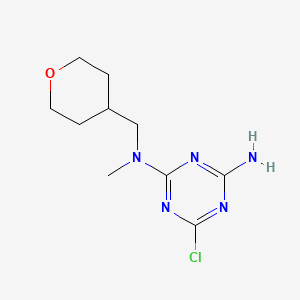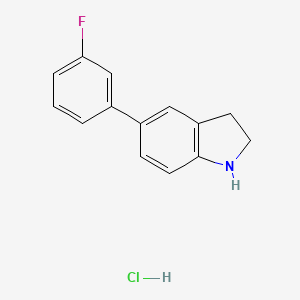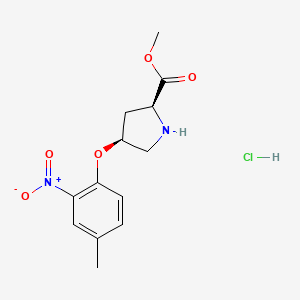
4-(2,2,2-Trifluoroethyl)benzoic acid
Vue d'ensemble
Description
“4-(2,2,2-Trifluoroethyl)benzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a common preservative . The compound has a molecular weight of 204.15 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7F3O2 . It contains a trifluoroethyl group attached to the fourth carbon of the benzoic acid ring .Physical And Chemical Properties Analysis
“this compound” is a powder . . The storage temperature is room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Palladium-Catalyzed C-H Trifluoroethoxylation : A study developed a palladium(II)-catalyzed o-C-H trifluoroethoxylation method for a broad range of benzoic acid derivatives, highlighting the importance of trifluoroethyl aryl ethers in drug molecules. This method was applied to the formal synthesis of the drug molecule flecainide, marking the first report of m-C-H trifluoroethoxylation (Yang et al., 2017).
Palladium-catalyzed Trifluoroethylation : Research into the copper(0)-mediated direct 2,2,2-trifluoroethylation of iodobenzene provides an alternative method for preparing (2,2,2-trifluoroethyl)arenes, a transformation with many potential utilities in medicinal chemistry (Zhao & Hu, 2012).
Material Science and Surface Modification
- Grafting on Porous Silicon : A diazirine compound, l,4-(l-azi-2,2,2-trifluoroethyl)benzoic acid, was used as a stable carbene precursor for surface modification of Si-H terminated porous silicon. This process involves creating a molecular monolayer that can be further converted to react with biomolecules, demonstrating the utility of trifluoroethyl benzoic acid derivatives in material science applications (Wei et al., 2006).
Environmental Chemistry
- Degradation of Fluorinated Chemicals : The degradation of trifluoromethyl benzoic acid in aqueous media was studied under UVC radiation. This research provides insights into the environmental impact and degradation pathways of fluorinated chemicals, which are known for their persistence in nature due to the strong C–F bond (Tsukamoto et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are involved in various biochemical reactions in the body, suggesting that 4-(2,2,2-Trifluoroethyl)benzoic acid may interact with proteins or enzymes that metabolize phenylalanine or its derivatives.
Mode of Action
It has been used in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams through a [2 + 3] annulation reaction . This suggests that this compound may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
Given its involvement in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams , it may influence pathways related to the metabolism of these compounds.
Result of Action
Its role in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams suggests that it may contribute to the formation of these compounds, which could have various effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
4-(2,2,2-Trifluoroethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have provided insights into its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFXVWBKGITFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176282-86-2 | |
| Record name | 4-(2,2,2-trifluoroethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)

![Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456192.png)

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)
![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)
![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)



![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456210.png)
